4-Bromobenzaldehyde
Overview
Description
4-Bromobenzaldehyde is a compound that has been extensively studied due to its utility in various chemical syntheses. It serves as a starting material or intermediate for the synthesis of polymers, pharmaceuticals, and other organic compounds. The presence of the bromine atom on the benzene ring makes it a versatile compound for further functionalization through various chemical reactions.
Synthesis Analysis
The synthesis of 4-bromobenzaldehyde and its derivatives has been explored through different methods. One approach involves the condensation of 4-bromobenzaldehyde with aromatic aminophenols to produce Schiff base monomers, which are then converted to polyphenol derivatives through oxidative polycondensation reactions in an aqueous alkaline medium . Another method includes the photo-bromination of 4-bromotoluene in the presence of La(Ac)_3, followed by a Sommelet reaction to yield 4-bromobenzaldehyde with high purity . Additionally, 4-bromobenzaldehyde has been synthesized from 4-bromotoluene using molecular bromine and catalysis .
Molecular Structure Analysis
The molecular structure of 4-bromobenzaldehyde derivatives has been investigated using various techniques. For instance, the crystal structure and vibrational spectra of 2-fluoro-4-bromobenzaldehyde were studied using X-ray diffraction and vibrational spectroscopy, supported by density functional theory (DFT) simulations . These studies provide insights into the molecular conformation and stability of such compounds.
Chemical Reactions Analysis
4-Bromobenzaldehyde participates in a variety of chemical reactions. It has been used in the condensation with urea and substituted acetophenones to produce different pyrimidinone derivatives, with the reaction direction influenced by the substituent on the acetophenone ring and the nature of the solvent . The compound also serves as a precursor for the selective ortho-bromination of benzaldoximes, leading to the synthesis of substituted 2-bromobenzaldehydes .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-bromobenzaldehyde and its polymers have been characterized using techniques such as FT-IR, NMR, TG-DTA, DSC, and SEC . These studies reveal the thermal, optical, and electrochemical properties of the compounds. For example, the HOMO-LUMO energy levels and band gaps were determined from cyclic voltammetry and UV-Vis measurements, and the photoluminescence properties were investigated in various solvents . The solid-state electrical conductivities of polymer films derived from 4-bromobenzaldehyde were measured, demonstrating the influence of electron-donating groups on the material's properties .
Scientific Research Applications
Chemical Synthesis and Compound Development 4-Bromobenzaldehyde has been recognized as a critical substrate in the synthesis of various compounds, owing to its utility in palladium-catalyzed cross-coupling reactions. It's extensively used for constructing compounds with potential biological, medicinal, and material applications. For instance, 2-bromobenzaldehydes, including 4-Bromobenzaldehyde, have been pivotal in the synthesis of substituted compounds through palladium-catalyzed ortho-bromination. This process involves a three-step sequence, ultimately yielding substituted 2-bromobenzaldehydes with high overall yields. This chemical versatility underlines its significance in the development of complex molecules (Ghosh & Ray, 2017; Dubost et al., 2011).
Facilitation of Advanced Organic Reactions 4-Bromobenzaldehyde has been instrumental in advanced organic reactions. It's used in carbonylative cyclization with primary amines under specific conditions, leading to the formation of isoindolin-1-ones. This reaction showcases its role in the synthesis of heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals (Cho & Ren, 2009).
Industrial Synthesis In an industrial context, 4-Bromobenzaldehyde serves as a raw material for synthesizing other important chemicals. For example, it's used in the production of trans-4-Bromo-1,2-Diphenylethylene, showcasing its utility in creating compounds with significant commercial value. The process is notable for its mild conditions and economic feasibility, marking it suitable for industrial-scale production (Wang Yu-huan, 2010).
Photocatalysis and Computational Chemistry Furthermore, 4-Bromobenzaldehyde is a subject of interest in the field of photocatalysis and computational chemistry. Studies involving density functional theory have examined the mechanisms of its photoselective catalytic reduction, exploring how different solvents influence these processes. These studies not only shed light on the fundamental interactions at play but also pave the way for novel applications in photocatalysis, enhancing our understanding of chemical reactions on a molecular level (Gan et al., 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-bromobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO/c8-7-3-1-6(5-9)2-4-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYZBQLXDKPBDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061534 | |
Record name | Benzaldehyde, 4-bromo- | |
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Molecular Weight |
185.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder; [Alfa Aesar MSDS] | |
Record name | 4-Bromobenzaldehyde | |
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Product Name |
4-Bromobenzaldehyde | |
CAS RN |
1122-91-4 | |
Record name | 4-Bromobenzaldehyde | |
Source | CAS Common Chemistry | |
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Record name | 4-Bromobenzaldehyde | |
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Record name | 4-Bromobenzaldehyde | |
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Record name | Benzaldehyde, 4-bromo- | |
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Record name | Benzaldehyde, 4-bromo- | |
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Record name | 4-bromobenzaldehyde | |
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Record name | 4-BROMOBENZALDEHYDE | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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